Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-
Description
Contextualization within Nucleoside Analogue Research
The study of compounds like Cytidine (B196190), 2'-deoxy-3-(2-hydroxyethyl)- falls under the broad and impactful field of nucleoside analogue research. Nucleoside analogues are synthetic compounds that mimic natural nucleosides, the fundamental components of DNA and RNA. numberanalytics.com This mimicry allows them to be recognized and processed by cellular or viral enzymes. However, due to their structural differences, they disrupt nucleic acid replication and function. numberanalytics.comwikipedia.org
This interference is the cornerstone of their therapeutic applications. Once inside a cell, these analogues are typically phosphorylated to their active triphosphate forms. taylorandfrancis.com They can then be incorporated into growing DNA or RNA strands by polymerases. Because they often lack the essential 3'-hydroxyl group required for the next nucleotide to be added, they act as chain terminators, halting the replication process. wikipedia.orgtaylorandfrancis.com This mechanism is highly effective in antiviral therapy against viruses like HIV, herpes simplex virus (HSV), and hepatitis B virus (HBV), as well as in chemotherapy to stop the proliferation of cancer cells. numberanalytics.comwikipedia.orgbiosynth.com
Nucleoside analogues are broadly classified based on the natural nucleoside they resemble, such as purine (B94841) (adenosine, guanosine) or pyrimidine (B1678525) (cytidine, thymidine (B127349), uridine) analogues. numberanalytics.com Deoxycytidine analogues, including the clinically used drugs Cytarabine and Gemcitabine, represent a significant category within this class. wikipedia.org
Rationale for Investigating Site-Specific Deoxycytidine Modifications
The deliberate, site-specific modification of deoxycytidine is a powerful tool in chemical biology and medicinal chemistry. Researchers introduce precise chemical changes to the nucleoside to probe fundamental biological processes and to design new molecules with desired properties. nih.govfrontiersin.orgnih.gov
Key rationales for these investigations include:
Mechanistic Probes: Modified nucleosides are used to study the mechanisms of DNA polymerases, including their activity and fidelity during replication. nih.govfrontiersin.org By replacing functional groups involved in hydrogen bonding, researchers can examine the contributions of molecular shape, size, and hydrophobicity to the replication process. nih.gov
Understanding DNA Damage and Repair: Many environmental mutagens and endogenous metabolic byproducts react with DNA to form modified nucleosides, known as DNA adducts. Studying these specific adducts, such as Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-, helps to elucidate the mechanisms of chemical carcinogenesis and how cellular repair systems recognize and remove this damage. nih.gov
Therapeutic Agent Development: The insights gained from studying modified nucleosides guide the design of new antiviral and anticancer drugs. frontiersin.orgnih.gov Modifications at the 3'-position of the sugar are particularly important, as seen in the 3'-amino-2',3'-dideoxycytidine (B1198059) (3'-NH2-ddCyd) analogue, which inhibits DNA synthesis by blocking chain elongation. nih.gov Modifications on the nucleobase itself can also confer therapeutic activity. frontiersin.org
Expansion of the Genetic Alphabet: In the field of synthetic biology, nucleobase-modified nucleosides are being used to create new, unnatural base pairs. nih.govfrontiersin.org This research aims to expand the genetic code beyond the four natural letters (A, T, C, G), which could allow for the site-specific incorporation of unnatural amino acids into proteins, creating enzymes and receptors with novel functions. frontiersin.org
Overview of Research Trajectories for Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-
Research on Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- has provided critical insights into its chemical behavior and potential biological consequences. The compound is primarily studied as a DNA lesion resulting from exposure to carcinogenic chloroethylene oxides, which are metabolites of vinyl chloride. nih.gov
A significant focus of research has been the chemical synthesis of this adduct to obtain sufficient quantities for detailed study. Reliable synthetic methods have been developed that allow for its incorporation into oligodeoxynucleotides (short DNA strands) via the automated phosphoramidite (B1245037) route. nih.gov This has enabled researchers to investigate its properties within a DNA context.
The most critical research finding for this compound is its inherent instability in aqueous solutions under physiological conditions. nih.gov Studies have demonstrated that Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- undergoes an autoinduced hydrolysis, converting it into a different compound: 3-(2-hydroxyethyl)-2'-deoxyuridine. This deamination reaction, the removal of the amino group from the cytosine ring, is pH-dependent. The reaction proceeds fastest around a pH of 8, with a measured half-life of approximately five hours. nih.gov This instability implies that if this adduct forms in the DNA of a living organism, it is likely to be rapidly converted to the corresponding deoxyuridine derivative. nih.gov
This transformation is highly significant for mutagenesis. In DNA, cytosine pairs with guanine. However, uridine (B1682114) (which replaces thymine (B56734) in RNA but has the same base-pairing properties) pairs with adenine (B156593). Therefore, the conversion of the original cytidine adduct to a uridine adduct would cause a G-to-A transition mutation during subsequent rounds of DNA replication if the lesion is not repaired. The structural confirmation of these adducts and their hydrolysis products has been accomplished using mass spectrometry and enzymatic degradation methods. nih.gov
| Compound Name | Origin | Key Chemical Property | Hydrolysis Half-life (pH ~8) | Potential Mutagenic Consequence |
|---|---|---|---|---|
| Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- | DNA adduct from vinyl chloride metabolite exposure. nih.gov | Unstable in aqueous solution. nih.gov | ~5 hours. nih.gov | Precursor to a mutagenic lesion. nih.gov |
| 3-(2-hydroxyethyl)-2'-deoxyuridine | Product of the hydrolysis of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-. nih.gov | Represents the likely longer-lived species in DNA under physiological conditions. nih.gov | Not Applicable | Causes G-to-A transition mutations due to mispairing during DNA replication. nih.gov |
Structure
2D Structure
Properties
CAS No. |
76495-79-9 |
|---|---|
Molecular Formula |
C11H17N3O5 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c12-9-1-2-14(11(18)13(9)3-4-15)10-5-7(17)8(6-16)19-10/h1-2,7-8,10,12,15-17H,3-6H2/t7-,8+,10+/m0/s1 |
InChI Key |
SELXPXYJALBAAL-QXFUBDJGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=N)N(C2=O)CCO)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=N)N(C2=O)CCO)CO)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Cytidine, 2 Deoxy 3 2 Hydroxyethyl
Direct Synthetic Routes to the 2'-deoxy-3-(2-hydroxyethyl)-Cytidine Scaffold
The synthesis of this modified nucleoside has been approached through multi-step procedures starting from precursor nucleosides. These methods are designed to introduce the desired functionality at the 3'-position of the deoxyribose sugar.
Multi-Step Approaches from Precursor Nucleosides
A reliable synthesis of 3-(2-hydroxyethyl)-2'-deoxycytidine has been reported, which is of interest due to the formation of this and related adducts in mammalian DNA exposed to certain mutagens and carcinogens. rsc.org The synthetic strategies often involve the protection of the 5'-hydroxyl and the exocyclic amine of the cytosine base, followed by modification of the 3'-hydroxyl group.
One of the challenges in the synthesis and handling of 3-(2-hydroxyethyl)-2'-deoxycytidine is its instability in aqueous solutions. It undergoes an autoinduced hydrolysis to the corresponding 3-(2-hydroxyethyl)-2'-deoxyuridine. This hydrolysis is pH-dependent, with a maximum rate observed around pH 8, exhibiting a half-life of approximately 5 hours. rsc.org This instability necessitates careful control of reaction and purification conditions to isolate the desired cytidine (B196190) derivative.
Stereoselective Synthesis of the 2'-deoxy-3-(2-hydroxyethyl)- Moiety
The stereoselective synthesis of 3'-C-branched 2'-deoxynucleosides is a complex challenge in nucleoside chemistry. While general strategies for the synthesis of 3'-C-alkyl-modified nucleosides have been developed, specific methods for the stereocontrolled introduction of a 2-hydroxyethyl group at the 3'-position are not extensively detailed in the readily available literature. General approaches to creating 3'-C-substituted nucleosides often involve the generation of a radical or a carbocation at the 3'-position, followed by the addition of a suitable carbon electrophile or nucleophile. Achieving high stereoselectivity in these reactions is often dependent on the directing influence of neighboring groups on the sugar ring and the nature of the reactants and catalysts used.
Synthesis of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Incorporation
The incorporation of modified nucleosides into synthetic oligonucleotides is most commonly achieved using phosphoramidite chemistry on an automated solid-phase synthesizer. This requires the conversion of the modified nucleoside into a phosphoramidite building block.
Preparation of Protected 2'-deoxy-3-(2-hydroxyethyl)-Cytidine Phosphoramidites
The synthesis of the phosphoramidite of 3-(2-hydroxyethyl)-2'-deoxycytidine follows standard procedures in nucleoside chemistry. This typically involves the following key steps:
Protection of the 5'-hydroxyl group: The 5'-hydroxyl group is protected with an acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMT) group.
Protection of the exocyclic amine: The N4-amino group of cytosine is protected, for example, with a benzoyl (Bz) or acetyl (Ac) group to prevent side reactions during oligonucleotide synthesis.
Protection of the 2-hydroxyethyl group: The hydroxyl group of the 3'-(2-hydroxyethyl) moiety must also be protected, for instance, as a silyl ether or another suitable protecting group that is stable to the conditions of oligonucleotide synthesis but can be removed during the final deprotection steps.
Phosphitylation: The final step is the reaction of the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the desired phosphoramidite.
Due to the instability of the target cytidine derivative, the synthesis of the corresponding 3-(2-hydroxyethyl)-2'-deoxyuridine phosphoramidite is often pursued as a more stable alternative for incorporation into oligonucleotides. rsc.org
| Step | Reagent/Condition | Protecting Group |
| 5'-Hydroxyl Protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | DMT |
| N4-Amine Protection | Benzoyl chloride (Bz-Cl) or Acetic anhydride | Benzoyl (Bz) or Acetyl (Ac) |
| 2-Hydroxyethyl Protection | Silylating agent (e.g., TBDMS-Cl) | Silyl ether |
| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 2-Cyanoethyl N,N-diisopropylphosphoramidite |
Solid-Phase Oligonucleotide Synthesis Incorporating Modified Nucleosides
The prepared phosphoramidite of the modified nucleoside can be used in automated solid-phase oligonucleotide synthesis. The synthesis cycle involves four main steps:
Detritylation: Removal of the 5'-DMT group with a mild acid.
Coupling: The activated phosphoramidite is coupled to the free 5'-hydroxyl of the growing oligonucleotide chain.
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester.
Following the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. As mentioned, when oligonucleotides containing 3-(2-hydroxyethyl)-2'-deoxycytidine are desired, the hydrolytic lability of this unit often leads to the formation of oligomers containing 3-(2-hydroxyethyl)-2'-deoxyuridine residues instead under physiological conditions. rsc.org The structure of the resulting modified oligonucleotides can be confirmed by mass spectrometry and enzymatic degradation methods. rsc.org
| Synthesis Step | Purpose |
| Detritylation | Exposes the 5'-hydroxyl for the next coupling reaction. |
| Coupling | Adds the next nucleoside to the growing chain. |
| Capping | Prevents the formation of shorter, incorrect sequences. |
| Oxidation | Stabilizes the internucleotide linkage. |
Exploration of Related Hydroxyethyl-Modified Nucleoside Derivatives
The synthesis of 3'-(2-hydroxyethyl)-modified nucleosides is part of a broader field of research into nucleosides with modified sugar moieties. Other related hydroxyalkyl modifications at various positions on the sugar ring have been explored to investigate their effects on the properties of oligonucleotides.
For instance, the synthesis of 3'-C-(hydroxymethyl) and 3'-C-(3-hydroxypropyl)thymidine derivatives has been reported. nih.gov These modifications introduce additional hydroxyl groups at different distances from the sugar backbone, which can influence hydrogen bonding, nuclease resistance, and hybridization properties of the resulting oligonucleotides.
The exploration of these and other hydroxyalkyl-modified nucleosides provides valuable insights into the structure-function relationships of nucleic acids and contributes to the development of novel nucleic acid-based technologies.
Synthesis of 2'-C-alpha-(hydroxyethyl)cytidine Analogues
The synthesis of 2'-C-α-(hydroxyethyl)cytidine analogues has been explored to probe the functional role of the 2'-hydroxyl group in RNA. One reported strategy involves a multi-step chemical synthesis starting from a protected cytidine derivative.
A key intermediate, the 2'-(2-oxoethyl)cytidine derivative, is prepared through an osmium tetroxide-catalyzed sodium periodate oxidation. Subsequent reduction of the aldehyde group using sodium borohydride yields the desired 2'-hydroxyethyl functionality. The synthesis is completed by a series of protection and deprotection steps to yield the final 2'-C-α-(hydroxyethyl)cytidine derivative. For instance, a synthesis pathway converted a 2'-(2-oxoethyl)cytidine derivative to the 2'-C-α-(hydroxyethyl)cytidine derivative in 88% yield via a bisacetyl intermediate and subsequent desilylation.
| Step | Reaction | Reagents | Product | Yield |
| 1 | Oxidation | Osmium tetroxide, Sodium periodate | 2'-(2-oxoethyl)cytidine derivative | 74% |
| 2 | Reduction & Acetylation | Sodium borohydride, Acetic anhydride | Bisacetyl cytidine derivative | 58% |
| 3 | Desilylation | Triethylamine-trihydrofluoride complex | 2'-C-α-(hydroxyethyl)cytidine derivative | 88% |
This synthetic route also allows for the preparation of related analogues. Reduction of the same 2'-(2-oxoethyl)cytidine intermediate can yield both the N4-acetylated 2'-hydroxyethylcytidine derivative and its corresponding deacetylated byproduct. Further modifications, such as converting the hydroxyl group to an iodo group followed by radical dehalogenation, can produce 2'-C-α-ethylcytidine derivatives, which serve as "deoxynucleotide controls" in functional studies.
Synthesis of 3'-deoxy-3'-C-(hydroxyethyl)thymidine Analogues
While the primary focus is on cytidine, the synthesis of related thymidine (B127349) analogues provides valuable insights into synthetic strategies for C3'-modified nucleosides. The synthesis of 3'-deoxy-3'-C-(2"-hydroxyethyl)thymidine derivatives has been achieved through two distinct and efficient routes. nih.gov
The first approach begins with thymidine and utilizes a known 3'-radical allylation reaction to introduce the carbon framework. The second, more versatile approach starts with a branched-chain furanose. This method involves the stereospecific nucleosidation followed by the removal of the 2'-hydroxyl group, making it applicable for the synthesis of analogues with all four natural DNA bases. nih.gov These syntheses are significant as they provide a general route to 2',3'-dideoxy-3'-C-substituted nucleosides, a class of compounds investigated for their potential antiviral activities. nih.gov
| Starting Material | Key Strategy | Applicability |
| Thymidine | 3'-Radical allylation | Specific to thymidine route |
| Branched-chain furanose | Stereospecific nucleosidation, 2'-hydroxyl removal | General for all four bases |
Formation of N3-(2-carboxy-2-hydroxyethyl)cytidine Adducts from Reactivity Studies
The reactivity of the N3 position of cytidine has been investigated through its reaction with glycidamide, a mutagenic metabolite of acrylamide. nih.gov These studies are crucial for understanding the mechanisms of chemical carcinogenesis. The reaction of glycidamide with cytidine in aqueous-buffered solutions results in the formation of three distinct adducts, which can be isolated and characterized using HPLC, NMR spectroscopy, and mass spectrometry. nih.gov
Two of the adducts were identified as a diastereomeric pair of N3-(2-carboxy-2-hydroxyethyl)cytidine. nih.gov The third adduct formed was N3-(2-carboxy-2-hydroxyethyl)uridine, indicating that deamination of the initial cytidine adducts can occur under certain conditions. nih.gov This reactivity highlights the susceptibility of the N3 position of cytidine to alkylation by electrophilic agents, leading to the formation of stable adducts that can be used as biomarkers for DNA damage.
| Reactant | Product Adducts |
| Cytidine + Glycidamide | N3-(2-carboxy-2-hydroxyethyl)cytidine (Diastereomeric pair) |
| N3-(2-carboxy-2-hydroxyethyl)uridine |
Biocatalytic and Enzymatic Approaches in Nucleoside Analog Synthesis
Biocatalytic methods are emerging as powerful alternatives to traditional chemical synthesis for producing nucleoside analogues. nih.govnih.gov These approaches, which utilize whole cells or purified enzymes, offer significant advantages, including high stereo-, regio-, and enantiospecificity, milder reaction conditions, and the potential for one-pot reactions. acs.org
A common enzymatic strategy for synthesizing nucleoside analogues is the transglycosylation reaction, catalyzed by enzymes such as nucleoside phosphorylases (NPs) or 2'-deoxyribosyltransferases. acs.org Nucleoside phosphorylases, in particular, catalyze the reversible phosphorolysis of a nucleoside to its corresponding sugar-1-phosphate and nucleobase. nih.gov This reversibility can be exploited to attach a modified base to a sugar scaffold or vice versa. For example, a pyrimidine (B1678525) nucleoside phosphorylase (PyNP) from Thermus thermophilus has been used to access 4'-methylated nucleosides. nih.gov
Enzymatic cascades have been developed for the de novo synthesis of several nucleoside therapeutics. nih.govnih.gov A general cascade involves three key enzymes:
Ribokinase (RK): Catalyzes the 5'-phosphorylation of the ribose sugar. nih.gov
Phosphopentomutase (PPM): Transfers the phosphate group from the 5' to the 1' position. nih.gov
Nucleoside Phosphorylase (NP): Installs the desired nucleobase onto the ribose-1-phosphate in a stereocontrolled manner. nih.gov
Despite their potential, the widespread industrial application of enzymatic synthesis faces challenges related to scalability, substrate modification limitations, and thermodynamic equilibrium issues. nih.govnih.gov Ongoing research focuses on overcoming these hurdles through enzyme immobilization, the use of flow chemistry, and the engineering of enzymes with broader substrate promiscuity. nih.govnih.gov
Biochemical Transformations and Stability of Cytidine, 2 Deoxy 3 2 Hydroxyethyl
Aqueous Hydrolysis and pH-Dependent Conversion to Uridine (B1682114) Analogues
Cytidine (B196190), 2'-deoxy-3-(2-hydroxyethyl)- is notably unstable in aqueous solutions, where it undergoes a transformation into its corresponding uridine analogue. This conversion is significantly influenced by the pH of the solution.
Research has demonstrated that 3-(2-hydroxyethyl)-2'-deoxycytidine spontaneously hydrolyzes to form 3-(2-hydroxyethyl)-2'-deoxyuridine. This process involves a rapid hydrolytic deamination. The kinetics of this reaction are pH-dependent, with studies showing the conversion is complete within 20 hours at 37°C and pH 8. The rate of this hydrolysis reaches its maximum around pH 8, with a reported half-life of approximately 5 hours under these conditions. nih.govnih.gov This instability suggests that within a physiological context, the uridine analogue, 3-(2-hydroxyethyl)-2'-deoxyuridine, is likely the more persistent and longer-lived species in DNA. nih.govnih.gov The reaction from the initial cytidine adduct to the more stable uridine adduct is a critical transformation, as the resulting lesion is considered potentially mutagenic. nih.govaacrjournals.org
Table 1: Hydrolysis Kinetics of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-
| pH | Temperature (°C) | Half-life (approx.) | Final Product |
|---|---|---|---|
| 8 | 37 | 5 hours | 3-(2-hydroxyethyl)-2'-deoxyuridine |
This interactive table summarizes the kinetic data for the hydrolysis reaction.
The pH-dependent nature of the hydrolysis of 3-(2-hydroxyethyl)-2'-deoxycytidine points to a specific chemical mechanism. The reaction rate is highest around pH 8 and decreases at both more acidic and more alkaline pH levels. nih.govnih.gov This observation is indicative of a process involving general acid-base catalysis. nih.govnih.gov The mechanism is believed to involve the hydroxyl group on the 2-hydroxyethyl side chain, which is mechanistically implicated in facilitating the rapid hydrolytic deamination of the parent compound to its uridine form. nih.gov
Formation as a DNA Adduct and its Context in DNA Damage Research
Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- is recognized as a DNA adduct, a form of DNA damage where a chemical compound covalently binds to DNA. Its origins are linked to both environmental carcinogens and endogenous metabolic processes.
The formation of 3-(2-hydroxyethyl)-2'-deoxycytidine in DNA is linked to exposure to ethylene (B1197577) oxide (EO), a direct-acting SN2 alkylating agent and a known carcinogen. nih.gov Ethylene oxide reacts with the N3 position of deoxycytidine to form the initial adduct. nih.govresearchgate.net While EO is an industrial chemical, it can also be produced endogenously from the metabolism of ethylene, which itself can be a byproduct of lipid peroxidation. aacrjournals.orguzh.ch
Lipid peroxidation, the oxidative degradation of lipids, produces a variety of reactive aldehydes, such as trans-4-hydroxy-2-nonenal (HNE), which are known to form a class of DNA lesions called exocyclic or etheno-DNA adducts. aacrjournals.orgnih.govnih.govmdpi.com For instance, the reaction of HNE with deoxycytidine can lead to 3,N4-etheno-2'-deoxycytidine (εdC). aacrjournals.orgnih.gov While distinct from the hydroxyethyl (B10761427) adduct, the formation of these etheno adducts underscores the role of lipid peroxidation as a significant source of endogenous DNA damage. aacrjournals.orgnih.gov The link to Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- is primarily through the endogenous production of ethylene and its subsequent conversion to the reactive electrophile, ethylene oxide. uzh.chnih.gov
DNA adductome profiling is an approach that uses techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify a wide range of DNA adducts in a biological sample. nih.govnih.govnih.govresearchgate.net This provides a comprehensive snapshot of DNA damage from various sources.
The analysis of hydroxyethyl adducts is a key component of this research. Highly sensitive and specific LC-MS/MS methods have been developed for the simultaneous detection and quantification of multiple 2-hydroxyethyl-DNA adducts. nih.gov These methods can measure not only the most prevalent adducts, like N7-(2-hydroxyethyl)guanine, but also less common but potentially more mutagenic lesions such as N3-(2-hydroxyethyl)-2'-deoxyuridine (N3-HEdU), the stable hydrolysis product of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-. nih.govaacrjournals.org The ability to accurately quantify these adducts, even at low levels, is crucial for molecular dosimetry, assessing cancer risk, and understanding the mechanisms of carcinogenesis associated with exposures to compounds like ethylene oxide. nih.govacs.org The inclusion of N3-HEdU in these multi-adduct analytical panels firmly places it within the scope of DNA adductome research. nih.govaacrjournals.org
Enzymatic Interactions and Metabolic Pathways of Cytidine, 2 Deoxy 3 2 Hydroxyethyl and Its Analogues
Interactions with Deoxycytidine Kinase and Nucleoside Kinases
Deoxycytidine kinase (dCK) is a crucial enzyme in the salvage pathway for deoxyribonucleosides, phosphorylating deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG) to their respective monophosphate forms. nih.gov This initial phosphorylation is often the rate-limiting step in the activation of many therapeutic nucleoside analogues. nih.gov
Substrate Recognition and Phosphorylation Efficiencies
The substrate specificity of dCK is broad, allowing it to phosphorylate a variety of nucleoside analogues with modifications on both the sugar and base moieties. novocib.com However, alterations at the 3'-position of the deoxyribose ring can significantly impact recognition and phosphorylation efficiency.
While direct kinetic data for Cytidine (B196190), 2'-deoxy-3-(2-hydroxyethyl)- is not available in the reviewed literature, studies on other 3'-modified nucleosides provide valuable insights. For instance, 3'-deoxy-3'-C-(hydroxymethyl)thymidine has been shown to inhibit thymidine (B127349) kinase, a related nucleoside kinase. nih.gov This suggests that a C-branched chain at the 3'-position, such as the 2-hydroxyethyl group, could potentially be accommodated within the active site of dCK.
Furthermore, research on 4'-ethynyl-2'-deoxycytidine (B12373897) (EdC), another sugar-modified analogue, has demonstrated that it is a substrate for dCK, with a co-crystal structure revealing how the rigid 4'-alkyne fits within the enzyme's active site. nih.govnih.gov This tolerance for modifications on the sugar ring suggests that Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- may also serve as a substrate for dCK, although its phosphorylation efficiency would need to be empirically determined. The presence of the cytosine base is a primary determinant for dCK recognition, and since this is retained, phosphorylation is plausible. novocib.com
| Analogue | Enzyme | Interaction |
|---|---|---|
| 3'-deoxy-3'-C-(hydroxymethyl)thymidine | Thymidine Kinase | Inhibitor nih.gov |
| 4'-ethynyl-2'-deoxycytidine (EdC) | Deoxycytidine Kinase (dCK) | Substrate nih.govnih.gov |
| Cytosine-containing 2',3'-dideoxynucleosides | Deoxycytidine Kinase (dCK) | Substrates novocib.com |
Implications for Intracellular Nucleotide Pool Modulation
The phosphorylation of a nucleoside analogue by dCK and subsequent kinases to its triphosphate form allows it to compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into DNA. The extent to which Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- would modulate intracellular nucleotide pools is directly linked to its efficiency as a substrate for phosphorylation.
If phosphorylated, its triphosphate derivative could potentially inhibit enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, leading to an imbalance in the dNTP pools. For example, treatment of cells with other nucleoside analogues has been shown to alter the intracellular concentrations of dNTPs. nih.gov Specifically, some treatments can lead to a depletion of the deoxycytidine triphosphate (dCTP) pool. nih.gov The incorporation of the analogue's triphosphate form into DNA can also lead to chain termination and an accumulation of cells in the S-phase of the cell cycle, a hallmark of replicative stress. nih.govnih.gov The ultimate effect on nucleotide pools would depend on the relative rates of its phosphorylation and its interaction with other metabolic enzymes.
Modulation of Cytidine Deaminase Activity
Cytidine deaminase (CDD) and deoxycytidine monophosphate (dCMP) deaminase are key enzymes in pyrimidine (B1678525) metabolism that can inactivate cytidine-based nucleoside analogues by converting them to their corresponding uridine (B1682114) derivatives. patsnap.com
Substrate or Inhibitor Dynamics with Cytidine Deaminase (CDD)
The susceptibility of a deoxycytidine analogue to deamination by CDD is highly dependent on its chemical structure. For instance, 5-ethynyl-2'-deoxycytidine (B116413) is readily converted to 5-ethynyl-2'-deoxyuridine (B1671113) by CDD. nih.gov In contrast, 4'-ethynyl-2'-deoxycytidine has been found to be resistant to deamination. nih.govnih.gov
The impact of a 3'-(2-hydroxyethyl) modification on the interaction with CDD is not documented. However, the position of the modification is critical. Given that modifications at the 4' and 5' positions show such divergent outcomes, it is difficult to predict the behavior of a 3'-substituted analogue without experimental data. It is plausible that the bulky 3'-substituent could sterically hinder the binding of the analogue to the active site of CDD, potentially rendering it a poor substrate and thus resistant to this inactivation pathway.
| Analogue | Enzyme | Interaction |
|---|---|---|
| 5-ethynyl-2'-deoxycytidine | Cytidine Deaminase (CDD) | Substrate nih.gov |
| 4'-ethynyl-2'-deoxycytidine | Cytidine Deaminase (CDD) | Resistant nih.govnih.gov |
Interaction with Deoxycytidine Monophosphate Deaminase (dCMP Deaminase)
dCMP deaminase catalyzes the conversion of dCMP to deoxyuridine monophosphate (dUMP). caymanchem.com This enzyme acts on the monophosphorylated form of deoxycytidine. Therefore, for Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- to interact with dCMP deaminase, it must first be phosphorylated to its monophosphate form by dCK.
If the monophosphate of the analogue is formed, its interaction with dCMP deaminase would again depend on whether the 3'-(2-hydroxyethyl) group is tolerated by the enzyme's active site. The deamination at the monophosphate level is a critical step in the metabolic pathway of many deoxycytidine analogues. nih.gov
Mechanisms of Nucleoside Transport and Cellular Uptake for Modified Deoxycytidines
The entry of nucleosides and their analogues into cells is mediated by specific membrane transport proteins, primarily the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). patsnap.comsolvobiotech.com These transporters exhibit broad substrate specificity, facilitating the uptake of a wide range of natural and modified nucleosides. patsnap.com
The uptake of modified deoxycytidines is often dependent on these transport systems. For example, the cellular uptake of many nucleoside analogues can be inhibited by dipyridamole, a known inhibitor of ENTs, indicating their reliance on this transport mechanism. wikipedia.org CNT3, in particular, is a sodium-dependent transporter with broad substrate specificity for both purine (B94841) and pyrimidine nucleosides. solvobiotech.com
Broader Cytosine Metabolism Pathways and Enzyme Systems
The metabolism of cytosine nucleosides is a complex network of anabolic and catabolic pathways governed by a variety of enzymes. These enzymes are responsible for the synthesis of nucleotide building blocks for DNA and RNA, as well as for the degradation and recycling of nucleosides. The introduction of nucleoside analogues, such as Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-, into this system can lead to various interactions, including acting as substrates or inhibitors for these key enzymes.
Cytidine Triphosphate Synthase (CTPS) is a crucial enzyme in pyrimidine biosynthesis, catalyzing the final step in the de novo synthesis of cytidine triphosphate (CTP). wikipedia.org This reaction involves the ATP-dependent amination of uridine triphosphate (UTP), with glutamine typically serving as the nitrogen source. wikipedia.orggenome.jp The CTP produced is an essential precursor for the synthesis of DNA, RNA, and phospholipids. wikipedia.org In humans, two isoforms of this enzyme exist, CTPS1 and CTPS2. nih.gov
The enzyme's activity is tightly regulated. It is allosterically activated by GTP and subject to feedback inhibition by its product, CTP. wikipedia.org This regulation helps maintain a balanced pool of intracellular pyrimidine nucleotides.
Studies on the substrate specificity of CTPS from Escherichia coli have demonstrated that the enzyme is highly selective. nih.gov Modifications to any of the three main components of the UTP molecule—the uracil (B121893) base, the ribose sugar, or the 5'-triphosphate chain—can significantly impact its ability to act as a substrate. nih.gov Most UTP analogues tested were not substrates for the enzyme, indicating strict structural requirements for catalysis. nih.gov Given the instability of 3-(2-hydroxyethyl)-2'-deoxycytidine, its potential interaction with CTPS would likely involve its hydrolyzed form, 3-(2-hydroxyethyl)-2'-deoxyuridine. If this uridine analogue were phosphorylated to its triphosphate form, it could potentially serve as a substrate for CTPS, which would convert it into the corresponding CTP analogue. However, cytidine analogues in their triphosphate form can also act as inhibitors of CTPS. nih.gov
Table 1: Overview of Cytidine Triphosphate Synthase (CTPS)
| Feature | Description | References |
|---|---|---|
| Enzyme Commission No. | EC 6.3.4.2 | wikipedia.org |
| Function | Catalyzes the final step in the de novo synthesis of CTP from UTP. | wikipedia.org |
| Reaction | ATP + UTP + L-glutamine → ADP + Pi + CTP + L-glutamate | wikipedia.orggenome.jp |
| Substrates | Uridine triphosphate (UTP), Adenosine triphosphate (ATP), L-glutamine | genome.jp |
| Products | Cytidine triphosphate (CTP), Adenosine diphosphate (B83284) (ADP), Phosphate (B84403), L-glutamate | genome.jp |
| Regulation | Allosterically activated by GTP; feedback inhibition by CTP. | wikipedia.org |
| Substrate Specificity | Highly specific; modifications to uracil, ribose, or the triphosphate moiety are poorly tolerated. | nih.gov |
Nucleoside deoxyribosyltransferase (NDRT), or trans-N-deoxyribosylase, is an enzyme that plays a role in the nucleoside salvage pathway. wikipedia.orgnih.gov It catalyzes the transfer of a 2-deoxy-D-ribosyl group between a purine or pyrimidine base and another free base. wikipedia.org This allows cells to recycle nucleobases for the synthesis of new nucleosides.
NDRTs are categorized into two main classes based on their substrate specificity: nih.govebi.ac.uk
Type I NDRTs are specific for transferring the deoxyribose group between purine bases.
Type II NDRTs have a broader substrate range and can catalyze the transfer between purines and/or pyrimidines.
These enzymes are of significant interest for their application as biocatalysts in the synthesis of various nucleoside analogues. nih.gov Research has focused on understanding and engineering their substrate specificity. For instance, studies have explored the use of NDRTs with substrates that have modifications on the deoxyribose ring, such as 2',3'-dideoxynucleosides. nih.gov It was found that creating specific mutations in the enzyme, such as substituting a key amino acid with one containing a hydroxyl group, could enhance the enzyme's activity toward substrates lacking a 3'-hydroxyl group, like 2',3'-dideoxyribonucleosides. nih.gov This suggests that NDRTs could potentially interact with analogues like Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-, although specific studies on this compound are not available. The presence of the 3'-(2-hydroxyethyl) group would present a unique structural challenge for the enzyme's active site.
Table 2: Classification of Nucleoside Deoxyribosyltransferases (NDRTs)
| Class | Substrate Specificity | Reaction Catalyzed | References |
|---|---|---|---|
| Type I | Purine-specific | Purine₁ + Deoxyribonucleoside₂ (Purine) ⇌ Purine₂ + Deoxyribonucleoside₁ (Purine) | nih.govebi.ac.uk |
| Type II | Broad (Purines and Pyrimidines) | Base₁ + Deoxyribonucleoside₂ ⇌ Base₂ + Deoxyribonucleoside₁ | nih.govebi.ac.uk |
The enzymatic hydrolysis of cytidine phosphates is a key catabolic process. Enzymes such as 5'-nucleotidases are responsible for dephosphorylating cytidine monophosphate (CMP) and its deoxy- form (dCMP) to yield the corresponding nucleosides, cytidine and deoxycytidine. drugbank.comsemanticscholar.org This reaction removes the phosphate group from the 5' position of the ribose or deoxyribose sugar. This is a critical step in nucleoside recycling and degradation pathways.
In the context of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-, a different type of hydrolysis is of primary importance. Research has shown that this specific analogue is chemically unstable in aqueous solutions. nih.gov It undergoes a non-enzymatic, autoinduced hydrolysis that converts the cytosine base into a uracil base, yielding 3-(2-hydroxyethyl)-2'-deoxyuridine. nih.gov This reaction has a maximum rate around pH 8, with a half-life of approximately 5 hours. nih.gov This inherent chemical instability means that the compound is likely to convert to its uridine analogue under physiological conditions, which would then be the molecule interacting with metabolic enzymes. nih.gov This contrasts with the typical enzymatic hydrolysis of the phosphate group from a stable cytidine nucleotide.
Table 3: Comparison of Hydrolysis Processes
| Process | Description | Substrate Example | Product Example | Key Feature | References |
|---|---|---|---|---|---|
| Enzymatic Dephosphorylation | Removal of a phosphate group, catalyzed by a nucleotidase enzyme. | Deoxycytidine monophosphate (dCMP) | Deoxycytidine | Enzyme-mediated cleavage of a phosphoester bond. | drugbank.comsemanticscholar.org |
| Chemical Hydrolysis (of base) | Non-enzymatic conversion of the cytosine base to a uracil base. | 3-(2-hydroxyethyl)-2'-deoxycytidine | 3-(2-hydroxyethyl)-2'-deoxyuridine | Autoinduced chemical transformation in aqueous solution. | nih.gov |
Molecular Mechanisms and Biological Consequences in Research Models
Impact on DNA Replication Fidelity and Translesion Synthesis
The presence of 3-(2-hydroxyethyl)-2'-deoxyuridine in the DNA template poses a significant challenge to the replication machinery, affecting both the fidelity and efficiency of DNA synthesis. This modified nucleoside can lead to the introduction of mutations through a process known as translesion synthesis (TLS), where specialized DNA polymerases are recruited to bypass the DNA damage.
Nucleotide Insertion Frequencies Opposite Modified Bases
When a DNA polymerase encounters 3-HE-dU on the template strand, the fidelity of nucleotide insertion is compromised. In vitro studies have demonstrated that DNA polymerases can misincorporate nucleotides opposite this lesion. Specifically, both deoxyadenosine (B7792050) (dA) and deoxythymidine (dT) have been observed to be inserted opposite 3-HE-dU. nih.gov The preferential insertion of specific nucleotides can vary depending on the DNA polymerase involved. The lack of the exocyclic amino group and the presence of the hydroxyethyl (B10761427) group at the N3 position of the uracil (B121893) ring alter the hydrogen bonding capacity, leading to incorrect base pairing.
Table 1: Nucleotide Insertion Opposite 3-(2-hydroxyethyl)-2'-deoxyuridine (3-HE-dU) by DNA Polymerases
| DNA Polymerase | Nucleotide Inserted Opposite 3-HE-dU |
|---|---|
| Klenow fragment of Escherichia coli polymerase I (exo-) | dA, dT |
| Bacteriophage T7 polymerase (exo-) | dA, dT |
Primer Extension Dynamics on Modified Templates
The 3-HE-dU lesion acts as a significant impediment to DNA synthesis, causing stalling of replicative DNA polymerases. nih.gov Primer extension assays have revealed that DNA synthesis is blocked both 3' to the lesion and after the incorporation of a nucleotide opposite it. nih.gov This indicates that the modified base not only hinders the initial nucleotide insertion but also makes subsequent elongation difficult.
The efficiency of bypassing the 3-HE-dU lesion is greatly influenced by the proofreading (3'→5' exonuclease) activity of the DNA polymerase. nih.gov In the presence of proofreading-proficient polymerases like the Klenow fragment of E. coli polymerase I and bacteriophage T7 polymerase, DNA synthesis past the lesion is negligible, with bypass being less than 3%. nih.gov However, when exonuclease-deficient versions of these polymerases are used, the bypass synthesis increases dramatically to 60% and 90%, respectively. nih.gov This suggests that the polymerase initially incorporates a nucleotide opposite the lesion, but the distorted primer-template junction is recognized by the proofreading domain and the newly incorporated nucleotide is excised. In the absence of proofreading, the mismatched nucleotide remains, allowing for a higher probability of extension and bypass of the lesion. nih.gov This highlights a critical role for translesion synthesis (TLS) polymerases, which are typically devoid of proofreading activity, in replicating DNA containing this type of damage.
Role in Base Pair Substitution Mutations
The misincorporation of nucleotides opposite the 3-HE-dU lesion is a primary driver of its mutagenic potential. Since 3-HE-dU originates from the modification of a deoxycytidine (dC) residue, the incorporation of dA or dT opposite the lesion leads to specific base pair substitutions.
The insertion of deoxyadenosine (dA) opposite 3-HE-dU results in a G:C to A:T transition mutation in subsequent rounds of replication. Conversely, the incorporation of deoxythymidine (dT) leads to a G:C to T:A transversion mutation. nih.gov These findings from in vitro DNA replication studies directly implicate 3-HE-dU in promoting these specific types of mutations, which are frequently observed in ethylene (B1197577) oxide-induced carcinogenesis.
Interference with DNA Synthesis Pathways
Currently, there is a lack of published research specifically investigating the effects of the triphosphorylated form of Cytidine (B196190), 2'-deoxy-3-(2-hydroxyethyl)- on the activity of DNA polymerases or other enzymes involved in DNA synthesis pathways. Therefore, no data on inhibition constants (Ki) or the specific mechanisms of interference are available.
Influence on Genome Methylation Status and Epigenetic Regulation
Perturbation of DNA Methylation by Modified Deoxycytidine Residues
There is no direct scientific evidence available to date that describes the impact of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- on DNA methylation patterns or the activity of DNA methyltransferases (DNMTs). The modification at the N3 position of the cytosine ring could potentially interfere with the recognition and binding of DNMTs, which typically methylate the C5 position of cytosine in the context of CpG dinucleotides. However, without experimental data, any potential influence on epigenetic regulation remains speculative.
Interaction with DNA Methyltransferases (DNMTs)
There is currently no available research data detailing the specific interactions between "Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-" and the family of DNA methyltransferases (DNMT1, DNMT3A, DNMT3B). Studies on how this compound might bind to the active site of these enzymes, act as a competitive or non-competitive inhibitor, or become incorporated into DNA and subsequently affect DNMT activity have not been published. Therefore, a data table on binding affinities or inhibitory concentrations cannot be generated.
Modulation of Gene Expression in Experimental Systems
Consistent with the lack of data on its interaction with DNMTs, there are no available studies that have investigated the effect of "Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-" on gene expression in any experimental model. Research that would typically involve treating cell lines or model organisms with the compound and then analyzing changes in the expression of specific genes, for example, through techniques like quantitative PCR or RNA sequencing, has not been reported. Consequently, a data table summarizing research findings on gene expression modulation is not possible.
Structural and Conformational Characterization
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods have been crucial in identifying and characterizing Cytidine (B196190), 2'-deoxy-3-(2-hydroxyethyl)- and its transformation products. The synthesis of this compound has been reported, primarily for the purpose of studying its effects as a DNA lesion associated with mutagenesis and carcinogenesis. nih.gov
A key finding is the compound's instability in aqueous solutions. It undergoes a pH-dependent autoinduced hydrolysis, converting it to 3-(2-hydroxyethyl)-2'-deoxyuridine. nih.gov This transformation is significant as it suggests that the uridine (B1682114) derivative is the longer-lived species under physiological conditions. The hydrolysis rate is maximal around pH 8, with a reported half-life of approximately five hours. nih.gov The structural confirmation of oligodeoxynucleotides containing this resulting lesion has been accomplished through methods including mass spectrometry and enzymatic degradation. nih.gov
Further detailed structural analysis has been conducted on the stable hydrolyzed product, 3-(2-hydroxyethyl)-2'-deoxyuridine (HE), within a DNA duplex context. Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics were used to determine the solution structure of a DNA duplex containing a HE residue paired with a deoxyadenosine (B7792050). nih.govnih.gov In these studies, imino proton resonances from neighboring bases showed interactions with the -CH₂-CH₂-OH chain of the modified base, helping to define its position and conformation within the helix. nih.gov
Table 1: Chemical Properties of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-
| Property | Value / Description | Source |
|---|---|---|
| Stability | Unstable in aqueous solution. | nih.gov |
| Hydrolysis Product | 3-(2-hydroxyethyl)-2'-deoxyuridine | nih.gov |
| Hydrolysis Half-life | ~5 hours (at pH 8) | nih.gov |
| Analytical Methods | Mass Spectrometry, NMR Spectroscopy (on hydrolyzed product) | nih.govnih.gov |
Crystallographic Studies of Modified Nucleosides within Nucleic Acid Contexts
While X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including modified nucleic acids, specific crystallographic data for Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- or its direct hydrolyzed product within a DNA duplex are not prominently reported in the reviewed literature. osti.govmun.cabiophysics.org
However, high-resolution structural information has been obtained through alternative methods. The solution structure of an oligonucleotide duplex containing the hydrolyzed form, 3-(2-hydroxyethyl)-2'-deoxyuridine, paired with deoxyadenosine, was determined using NMR spectroscopy. nih.govnih.gov These studies provide detailed insights that serve a similar purpose to crystallographic analysis, revealing atomic-level arrangement within the helical context. The determined structure showed that the modified base and its opposing adenine (B156593) residue remain intrahelical. nih.gov
Influence of 2'- and 3'-Modifications on Ribose Conformation in Oligonucleotides
The introduction of a 3'-(2-hydroxyethyl) group on a 2'-deoxycytidine (B1670253) residue, and its subsequent hydrolysis to the uridine analogue, influences the local conformation of the DNA duplex. NMR and molecular dynamics studies on the resulting 3-(2-hydroxyethyl)-2'-deoxyuridine (HE) lesion provide significant insight into these structural perturbations. nih.govnih.gov
The analysis revealed that for the HE lesion paired with deoxyadenosine, both the modified nucleoside (HE) and the opposing adenine maintain an anti conformation. nih.gov The flexible hydroxyethyl (B10761427) side chain was found to lie close to the axis of the DNA helix. A notable consequence of this modification is an increase in the C1'-C1' distance across the base pair compared to a standard Watson-Crick pair, indicating a distortion in the typical helical geometry to accommodate the lesion. nih.gov
Table 2: Conformational Parameters of the 3-(2-hydroxyethyl)-2'-deoxyuridine Lesion in a DNA Duplex
| Parameter | Observation | Source |
|---|---|---|
| Residue Conformation | Intrahelical | nih.gov |
| Glycosidic Angle | anti Conformation | nih.gov |
| Side Chain Position | Lies close to the helix axis | nih.gov |
| Helical Geometry | Increase in C1'-C1' distance relative to a Watson-Crick pair | nih.gov |
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UHPLC-HRMS)
Chromatographic methods are essential for separating DNA adducts from the complex mixture of normal nucleosides and other cellular components prior to their detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with sensitive detectors are the cornerstones of this analytical approach. springernature.comnih.govnih.gov
UHPLC, with its use of smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. nih.gov For the analysis of 2'-deoxy-3-(2-hydroxyethyl)cytidine and related adducts, reversed-phase chromatography is commonly employed. nih.gov This technique separates molecules based on their hydrophobicity.
The coupling of UHPLC with High-Resolution Mass Spectrometry (HRMS) provides a powerful platform for both quantification and structural confirmation. nih.gov This combination allows for the separation of the adduct of interest from isomers and other interfering species, while the HRMS provides a highly accurate mass measurement, aiding in definitive identification. For instance, a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for the simultaneous determination of several 2-hydroxyethylated DNA nucleosides. nih.gov While this study focused on adducts of deoxyguanosine and deoxyadenosine (B7792050), the principles are directly applicable to cytidine (B196190) adducts. nih.gov
A critical consideration in the analysis of 3-(2-hydroxyethyl)-2'-deoxycytidine is its chemical instability. Research has shown that this adduct is unstable in aqueous solutions and undergoes hydrolysis to form 3-(2-hydroxyethyl)-2'-deoxyuridine, with a half-life of about 5 hours at pH 8. nih.gov This instability necessitates careful sample handling and optimization of chromatographic conditions, such as pH and temperature, to ensure accurate quantification of the original adduct.
Table 1: Example Chromatographic Conditions for DNA Adduct Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatography System | UHPLC or HPLC | nih.govfrontiersin.org |
| Column | Reversed-phase C18 or Phenyl | nih.govfrontiersin.org |
| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Bicarbonate) | frontiersin.org |
| Mobile Phase B | Organic solvent (e.g., Methanol or Acetonitrile) | frontiersin.org |
| Detection | UV Absorbance, High-Resolution Mass Spectrometry (HRMS) | nih.govnih.gov |
Mass Spectrometry-Based Approaches for Adductomics
Mass spectrometry (MS) is an indispensable tool for the analysis of DNA adducts due to its exceptional sensitivity and specificity. nih.govoup.com The field of "adductomics" aims to comprehensively characterize all DNA adducts in a biological sample, moving beyond the analysis of single, targeted modifications. researchgate.netmdpi.com
For the analysis of 2'-deoxy-3-(2-hydroxyethyl)cytidine, liquid chromatography is typically coupled with an electrospray ionization (ESI) source, which gently transfers the ionized adducts from the liquid phase into the gas phase for MS analysis. nih.gov Tandem mass spectrometry (MS/MS) is then used for structural elucidation and sensitive quantification. In this technique, the precursor ion corresponding to the protonated adduct is selected and fragmented to produce characteristic product ions. nih.gov This fragmentation pattern serves as a structural fingerprint of the molecule.
A common fragmentation pathway for modified deoxynucleosides in MS/MS is the neutral loss of the 2'-deoxyribose sugar moiety (116 Da), leaving the modified base. mdpi.com Monitoring this specific transition can be used to screen for all potential adducts in a sample. High-resolution mass spectrometry further enhances confidence in identification by providing exact mass measurements, which can be used to determine the elemental composition of the adduct. researchgate.net
The development of a mass spectral library containing fragmentation data for known DNA adducts is a critical resource for the adductomics community, facilitating the identification of both known and newly discovered adducts in complex biological samples. nih.gov
Table 2: Mass Spectrometric Parameters for Adduct Detection
| Parameter | Description | Reference |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode for nucleoside adducts. | oup.comnih.gov |
| MS Analysis Mode | Tandem MS (MS/MS) or MS³ for structural confirmation. | mdpi.com |
| Detection Method | Selected Reaction Monitoring (SRM) for targeted quantification or full-scan HRMS for untargeted screening. | researchgate.netnih.gov |
| Key Fragmentation | Neutral loss of the 2'-deoxyribose sugar (116 Da). | mdpi.com |
Isotope Labeling Techniques in Metabolic and Mechanistic Studies
Isotope labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of compounds and to distinguish between adducts formed from external (exogenous) exposures and those arising from normal internal (endogenous) processes. acs.orgnih.govresearchgate.net This is particularly relevant for adducts of ethylene (B1197577) oxide, which can be formed from both environmental sources and as a metabolite of endogenous ethylene. nih.gov
In a typical study, an animal or cell culture is exposed to a chemical that has been synthesized with stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.gov For example, to study the formation of 2'-deoxy-3-(2-hydroxyethyl)cytidine from ethylene oxide, one could use ethylene-¹³C₂,D₄-oxide. The resulting DNA adducts will be heavier than their unlabeled counterparts, and this mass difference is easily detected by mass spectrometry. researchgate.netnih.gov
This stable isotope labeling and mass spectrometry (SILMS) approach allows for the precise quantification of adducts originating from the administered labeled compound versus those formed from endogenous sources. acs.orgacs.org Such studies are crucial for understanding dose-response relationships and for assessing the cancer risk associated with chemical exposures. nih.gov Isotope labeling is also invaluable for mechanistic studies, as it allows researchers to track the transformation of specific atoms through complex biochemical pathways. researchgate.net
Table 3: Applications of Isotope Labeling in Adduct Analysis
| Application | Methodology | Reference |
|---|---|---|
| Source Apportionment | Administering a stable isotope-labeled version of a chemical (e.g., ¹³C-ethylene oxide) to distinguish exogenous vs. endogenous adduct formation. | acs.orgnih.gov |
| Quantitative Analysis | Using a stable isotope-labeled analog of the adduct as an internal standard for accurate quantification by isotope dilution mass spectrometry. | researchgate.net |
| Mechanistic Studies | Tracking the position of labeled atoms through metabolic and DNA adduction pathways to elucidate reaction mechanisms. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of a molecule in solution. nih.govosti.gov NMR is used to confirm the exact structure of newly synthesized or isolated DNA adducts, including the precise site of modification on the nucleobase and the conformation of the molecule. tandfonline.comresearchgate.net
For a compound like 2'-deoxy-3-(2-hydroxyethyl)cytidine, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the types and number of protons and carbons present. capes.gov.br More advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms. nih.govnih.gov For example, a COSY experiment would show correlations between adjacent protons, helping to map out the spin systems of the deoxyribose sugar and the hydroxyethyl (B10761427) group. An HSQC experiment correlates protons directly attached to carbons, confirming their assignments.
The Nuclear Overhauser Effect (NOE) is particularly important for determining the three-dimensional structure. nih.gov NOE correlations are observed between protons that are close in space, regardless of whether they are connected by chemical bonds. This information can confirm the attachment point of the hydroxyethyl group to the N3 position of the cytidine ring by observing NOEs between protons of the ethyl group and protons on the cytidine base. tandfonline.comyoutube.com
Table 4: Common NMR Experiments for Structural Confirmation of Modified Nucleosides
| NMR Experiment | Information Obtained | Reference |
|---|---|---|
| ¹H NMR | Provides chemical shifts and coupling constants for all proton atoms. | capes.gov.br |
| ¹³C NMR | Identifies all unique carbon environments in the molecule. | spectrabase.com |
| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other (typically on adjacent carbons). | osti.gov |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. | nih.gov |
| NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy) | Identifies protons that are close in space, confirming stereochemistry and attachment points. | nih.gov |
Q & A
Basic Research Questions
Q. What are the structural characteristics of 2'-deoxy-3-(2-hydroxyethyl)-cytidine, and how do they influence its biochemical roles?
- Methodological Answer : The compound features a cytosine base linked to a 2'-deoxyribose sugar modified with a 2-hydroxyethyl group at the 3'-position. This substitution enhances steric bulk and hydrogen-bonding potential, which can alter RNA/DNA duplex stability and enzyme binding. To analyze these effects, employ techniques like X-ray crystallography (for structural resolution) and thermal denaturation assays (to measure melting temperatures of nucleic acid hybrids) .
Q. How can researchers detect and quantify 2'-deoxy-3-(2-hydroxyethyl)-cytidine in biological samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. However, low concentrations (<0.125 µM) may require isotopic labeling (e.g., ¹³C/¹⁵N internal standards) to improve precision. Validate methods using quality control (QC) samples with spiked analytes to assess recovery rates and reproducibility .
Q. What experimental strategies are used to synthesize 2'-deoxy-3-(2-hydroxyethyl)-cytidine derivatives?
- Methodological Answer : Synthesis often involves protecting-group strategies. For example:
Protect the 5'-OH with a silyl group (e.g., TPDS-Cl₂ in pyridine).
Introduce the 2-hydroxyethyl moiety via allylation (allyl-SnBu₃ under UV light) followed by oxidation (OsO₄/NMO) and reduction (NaBH₄).
Deprotect using TBAF in THF. Monitor reaction progress via NMR (e.g., δ 70.05 ppm for the hydroxyethyl group) and HPLC purity checks .
Advanced Research Questions
Q. How can UV cross-linking experiments lead to misinterpretation of cytidine-protein interactions, and how can these artifacts be mitigated?
- Methodological Answer : UV cross-linking may hydrolyze cytidine (C) to uridine (U) during irradiation, creating false-positive RNA-protein adducts. To address this:
- Use LC-MS/MS to confirm cross-linked residues and track C→U conversions.
- Include negative controls (e.g., non-irradiated samples) and validate findings with orthogonal techniques like CLIR-MS or mutagenesis studies .
Q. What strategies resolve contradictions in enzymatic activity data involving 2'-deoxy-3-(2-hydroxyethyl)-cytidine-modified substrates?
- Methodological Answer : Discrepancies (e.g., mismatched kinetic parameters) may arise from altered enzyme binding due to the hydroxyethyl group. Apply:
Molecular dynamics simulations to model steric clashes or hydrogen-bond disruptions.
Site-directed mutagenesis of catalytic residues to test binding hypotheses.
Isothermal titration calorimetry (ITC) to measure binding affinities directly .
Q. How do chemical modifications like the 2-hydroxyethyl group impact RNA interference (RNAi) efficacy in gene-silencing studies?
- Methodological Answer : The hydroxyethyl group can enhance nuclease resistance but may reduce RNA-induced silencing complex (RISC) loading. To optimize:
- Design dual-modified oligonucleotides (e.g., combine 2'-O-methyl and hydroxyethyl groups).
- Test silencing efficiency via luciferase reporter assays and quantify mRNA knockdown using qRT-PCR .
Q. What are the ethical considerations when studying cytidine derivatives in human subjects, particularly in cancer risk association studies?
- Methodological Answer :
- Ensure informed consent protocols explicitly detail biospecimen usage (e.g., serum/plasma for cytidine quantification).
- Address potential conflicts of interest (e.g., patent filings on modified nucleosides) in Institutional Review Board (IRB) submissions.
- Use de-identified data repositories to share results while protecting participant privacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
